5-Benzyloxytryptamine

描述

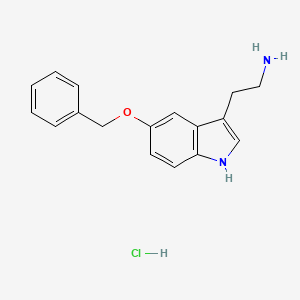

5-Benzyloxytryptamine hydrochloride (5-BT) is a synthetic tryptamine derivative with the molecular formula C₁₇H₁₈N₂O·HCl and a molecular weight of 302.80 g/mol . Its structure features a benzyloxy group at the 5-position of the indole ring (Fig. 1), which distinguishes it from endogenous serotonin (5-HT) and other tryptamine analogs. The compound is primarily used in pharmacological research to study serotonin receptor subtypes, particularly 5-HT1D and 5-HT1B receptors .

Structure

3D Structure

属性

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDXBXNJWWWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942992 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20776-45-8, 52055-23-9 | |

| Record name | 5-(Benzyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A83P5GDE4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxytryptamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-benzyloxyindole.

Alkylation: The indole is then alkylated with an appropriate alkyl halide to introduce the ethylamine side chain.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound hydrochloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions:

Oxidation: 5-Benzyloxytryptamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include the corresponding amines or alcohols.

Substitution: Products depend on the nucleophile used, resulting in various substituted tryptamines.

科学研究应用

Neuroscience Research

5-Benzyloxytryptamine hydrochloride is extensively utilized in neuroscience to study serotonin receptors, particularly the 5-HT1D, 5-HT2, and 5-HT6 receptors. Its role as an agonist at these receptors makes it valuable for understanding mood disorders such as depression and anxiety. Research indicates that this compound can help elucidate the mechanisms underlying these conditions and assist in developing targeted therapies .

Pharmaceutical Development

In pharmaceutical research, this compound hydrochloride serves as a lead compound for designing new drugs that target serotonin pathways. Its ability to modulate serotonin receptor activity positions it as a candidate for innovative treatments for various psychological conditions. Studies have shown that compounds similar to this compound can lead to the development of effective medications for disorders like migraine and anxiety .

Biochemical Assays

The compound is frequently employed in biochemical assays to evaluate the pharmacological profiles of serotonin analogs. These assays provide critical insights into the safety and efficacy of new drugs by assessing their effects on serotonin receptors. For instance, research has demonstrated that this compound can contract canine saphenous veins through its action on 5-HT1D receptors, highlighting its utility in pharmacological testing .

Drug Formulation

Due to its specific interactions with serotonin receptors, this compound hydrochloride is also explored for drug formulation. Its properties enable the development of medications that require precise receptor interactions to enhance therapeutic efficacy. This characteristic is particularly important in creating drugs aimed at managing serotonin-related disorders .

Research on Gastrointestinal Disorders

Given the critical role of serotonin in gastrointestinal function, this compound hydrochloride is investigated for potential applications in treating gastrointestinal disorders. Research suggests that modulation of serotonin signaling can influence motility and secretion in the gut, making this compound a candidate for further exploration in gastrointestinal pharmacotherapy .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Neuroscience Research | Study of serotonin receptors related to mood disorders (depression, anxiety) |

| Pharmaceutical Development | Lead compound for new drugs targeting serotonin pathways |

| Biochemical Assays | Evaluation of pharmacological profiles of serotonin analogs |

| Drug Formulation | Development of medications requiring specific serotonin receptor interactions |

| Gastrointestinal Disorders | Exploration of potential treatments affecting gut motility and secretion via serotonin signaling |

Case Studies and Research Findings

- Neuroscience Study : A study highlighted the effectiveness of this compound hydrochloride in modulating mood-related behaviors in animal models, indicating its potential as an antidepressant agent .

- Pharmaceutical Development : Research into tryptamine derivatives revealed that this compound hydrochloride could lead to novel treatments for migraine by acting on specific serotonin receptors involved in pain modulation .

- Gastrointestinal Research : A study investigating the effects of this compound on gastrointestinal motility demonstrated its antagonistic properties against TRPM8 channels, suggesting a role in managing gut-related disorders .

作用机制

Molecular Targets and Pathways: 5-Benzyloxytryptamine hydrochloride exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT 1D, 5-HT 2, and 5-HT 6 receptors, which are involved in regulating mood, cognition, and perception . Additionally, it acts as an antagonist of the TRPM8 receptor, which is involved in sensing cold and menthol .

相似化合物的比较

Key Physicochemical Properties:

- CAS Number : 52055-23-9

- Melting Point : 255–259°C

- Appearance : Crystalline powder

- Stability : Sensitive to light; incompatible with strong oxidizers .

Comparison with Structurally and Functionally Related Compounds

Structural Analogs and Receptor Selectivity

5-BT is compared below with two critical analogs: 5-carboxamidotryptamine (5-CT) and sumatriptan .

- 5-CT : Unlike 5-BT, 5-CT has a carboxamide group at the 5-position, enabling broad affinity for 5-HT1, 5-HT5, and 5-HT7 receptors . However, 5-BT’s benzyloxy group confers relative selectivity for 5-HT1D/1B sites .

- Sumatriptan : A clinically used 5-HT1B/1D agonist, sumatriptan exhibits full efficacy in functional assays (e.g., inhibiting ³H-5-HT release in guinea pig cortical synaptosomes), whereas 5-BT acts as a partial agonist with significantly lower efficacy .

Pharmacological and Functional Differences

- Binding Kinetics :

- Therapeutic Potential: Sumatriptan’s full agonism and high efficacy make it effective for acute migraine treatment. 5-BT’s partial agonism may limit its therapeutic utility but provides a tool to study receptor modulation .

生物活性

5-Benzyloxytryptamine hydrochloride (5-BOC-TRP) is a synthetic derivative of tryptamine that exhibits significant biological activity, primarily as a serotonin receptor agonist and an antagonist of the TRPM8 ion channel. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-(Phenylmethoxy)-1H-indole-3-ethanamine hydrochloride

- Molecular Formula : C₁₇H₁₈ClN₂O

- Molar Mass : 266.344 g/mol

- CAS Number : 52055-23-9

This compound acts primarily on serotonin receptors, specifically:

- Agonist Activity :

- Antagonist Activity :

Salivary Gland Activity

Research indicates that this compound can increase extracellular calcium concentrations in receptor cells. It acts on salivary glands, promoting saliva release through specific receptor binding in the parotid and submandibular glands. This effect was confirmed via immunoreaction studies and whole-cell patch clamp recordings .

Vascular Effects

In vitro studies have shown that this compound can induce contraction in canine saphenous veins, although it is less potent than serotonin and sumatriptan. Its interaction with alpha-adrenoceptors suggests a complex mechanism involving both serotoninergic and adrenergic pathways .

Case Studies and Experimental Data

- Agonistic Effects on Serotonin Receptors :

- TRPM8 Antagonism :

- Comparative Studies with Other Tryptamines :

Summary Table of Biological Activities

常见问题

Q. What are the critical handling and storage precautions for 5-Benzyloxytryptamine hydrochloride in laboratory settings?

Basic (Safety and Handling)

- Methodological Guidance :

- Handling : Use PPE (dust masks, protective gloves, safety goggles, and long-sleeved lab coats) to avoid skin/eye contact. Implement localized exhaust ventilation and ensure access to emergency showers/eye-wash stations .

- Storage : Store in sealed glass containers at cool room temperature (avoid direct light). Incompatible with strong oxidizers; segregate accordingly .

- Spill Management : Use absorbent materials (e.g., sand) for containment, avoid inhalation, and dispose of waste per regional regulations .

Q. How can researchers verify the structural identity of this compound hydrochloride?

Basic (Structural Characterization)

- Methodological Guidance :

- Spectroscopic Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm the benzyloxy group (C-O-C stretch ~1250 cm⁻¹) and indole backbone.

- Mass Spectrometry : ESI-MS or MALDI-TOF can validate the molecular ion peak at m/z 302.80 (C₁₇H₁₈N₂O·HCl) .

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., C: 67.43%, H: 6.33%) .

Advanced Research Questions

Q. How should researchers design experiments given the lack of acute toxicity and ecotoxicological data for this compound hydrochloride?

Advanced (Experimental Design)

- Methodological Guidance :

- Tiered Testing : Begin with in vitro assays (e.g., cytotoxicity in HEK-293 cells) to establish baseline safety. Use sub-millimolar concentrations to mitigate risks from unknown toxicity .

- Environmental Precautions : Assume potential aquatic toxicity (absent ecotoxicity data). Use closed-system disposal and avoid release into wastewater .

- Contingency Protocols : Include neutralization strategies for accidental exposure (e.g., sodium bicarbonate for acid spills) .

Q. What are the key considerations for ensuring chemical stability during pharmacological assays?

Advanced (Stability and Reactivity)

- Methodological Guidance :

- Light/Temperature Control : Protect solutions from UV light and store at 4°C for short-term use. Degradation products (e.g., HCl gas, CO) may form under heat/light .

- Incompatibility Mitigation : Avoid buffers containing strong oxidizers (e.g., peroxides) to prevent unintended reactions .

- Stability Monitoring : Use HPLC-UV at 280 nm (indole absorbance) to track decomposition over time .

Q. How can researchers reconcile contradictory data on the compound’s receptor selectivity in serotonin-related studies?

Advanced (Data Contradiction Analysis)

- Methodological Guidance :

- Binding Assay Optimization : Use radioligands like [³H]-5-CT in competitive binding assays (guinea pig brain membranes) to assess 5-HT₇ receptor affinity. Compare with structurally analogous controls (e.g., 5-MeOT) .

- Functional Assays : Measure cAMP accumulation in transfected cells to differentiate agonist/antagonist activity .

- Cross-Validation : Replicate findings using orthogonal methods (e.g., calcium flux assays vs. radioligand binding) .

Q. What analytical methods are recommended for quantifying this compound hydrochloride in biological matrices?

Advanced (Analytical Method Development)

- Methodological Guidance :

- Extraction : Use liquid-liquid extraction (LLE) with ethyl acetate at pH 9–10 to isolate the compound from plasma/urine .

- Chromatography : Employ GC-EI-MS with derivatization (BSTFA) or HPLC-ESI-MS/MS for high sensitivity (LOQ < 10 ng/mL) .

- Validation : Assess recovery (>85%), matrix effects (±15%), and inter-day precision (<20% RSD) per FDA guidelines .

Q. How can researchers address gaps in mechanistic data for its potential neuropharmacological effects?

Advanced (Mechanistic Studies)

- Methodological Guidance :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in glioblastoma cells post-treatment, focusing on serotonin signaling pathways .

- Knockdown Models : Apply CRISPR/Cas9 to silence 5-HT₇ receptors and assess functional rescue with this compound .

- Behavioral Assays : Test locomotor activity in zebrafish models to infer CNS penetration and behavioral modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。